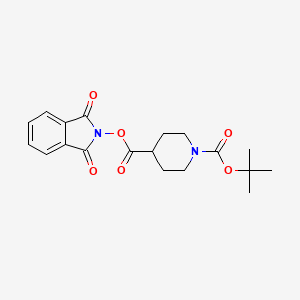

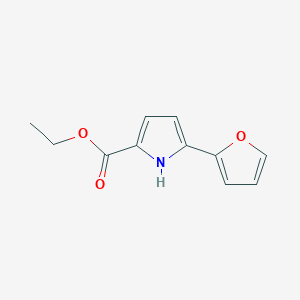

5-methylpyrazine-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Sulfonyl fluorides, including 5-methylpyrazine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Orientations Futures

Recent advances in the synthesis of sulfonyl fluorides by photocatalysis using different sulfonyl fluoride sources have been reported . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . These advances suggest potential future directions for the synthesis and application of 5-methylpyrazine-2-sulfonyl fluoride and other sulfonyl fluorides.

Mécanisme D'action

Target of Action

5-Methylpyrazine-2-sulfonyl fluoride, a type of sulfonyl fluoride, is known to act as an electrophilic warhead . Its primary targets are active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These residues are crucial components of various proteins, playing significant roles in maintaining protein structure and function.

Mode of Action

The compound interacts with its targets through a process known as sulfur(VI) fluoride exchange (SuFEx) . This process involves the exchange of a sulfur-fluorine bond with a nucleophile, leading to the modification of the target residues . This modification can alter the function of the proteins, leading to various downstream effects.

Biochemical Pathways

These could include pathways involving proteases, kinases, and other enzymes where the targeted residues are key to their function .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for biological applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .

Result of Action

The molecular and cellular effects of 5-Methylpyrazine-2-sulfonyl fluoride’s action would depend on the specific proteins and pathways it impacts. By modifying key residues, it could alter protein function, potentially inhibiting or enhancing certain biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methylpyrazine-2-sulfonyl fluoride. For instance, pH levels and the presence of competing nucleophiles could potentially affect the SuFEx process . Additionally, the compound’s resistance to hydrolysis under physiological conditions suggests it may be stable in various biological environments .

Propriétés

IUPAC Name |

5-methylpyrazine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLBOWPNQCFFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrazine-2-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)

![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)

![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)